3-[4-(4-Fluoro-phenyl)-2,5-dioxo-imidazolidin-4-YL]-propionic acid
Overview
Description
3-[4-(4-Fluoro-phenyl)-2,5-dioxo-imidazolidin-4-YL]-propionic acid is a synthetic organic compound characterized by its unique structure, which includes a fluorinated phenyl group and an imidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Fluoro-phenyl)-2,5-dioxo-imidazolidin-4-YL]-propionic acid typically involves the following steps:
Formation of the Imidazolidinone Ring: The imidazolidinone ring is formed through the reaction of a suitable diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the Fluorinated Phenyl Group: The fluorinated phenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the imidazolidinone intermediate.
Attachment of the Propionic Acid Moiety: The final step involves the coupling of the imidazolidinone derivative with a propionic acid derivative using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Properties
IUPAC Name |
3-[4-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O4/c13-8-3-1-7(2-4-8)12(6-5-9(16)17)10(18)14-11(19)15-12/h1-4H,5-6H2,(H,16,17)(H2,14,15,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUACCQFYCGTTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2(C(=O)NC(=O)N2)CCC(=O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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